(4-BUTYLPHENYL)(4-METHYLPIPERAZINO)METHANONE
Overview
Description
(4-BUTYLPHENYL)(4-METHYLPIPERAZINO)METHANONE is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-butylbenzoyl)-4-methylpiperazine is 260.188863393 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
1-(4-Butylbenzoyl)-4-methylpiperazine is a compound with potential applications in materials science, particularly in the formation of hydrogen-bonding salts and in the investigation of novel supramolecular architectures. Studies like those conducted by Yang Yu et al. (2015) have shown how related compounds, such as 1-methylpiperazine, can be used to crystallize with aromatic carboxylic acids to form multi-component hydrogen-bonding salts. These salts exhibit monoclinic systems and demonstrate the importance of classical hydrogen bonds N-H⋯O and O-H⋯O in their charge-transfer salts, leading to diverse 3D net supramolecular architectures and enhanced thermal stability (Yang Yu et al., 2015).
Chemical Reactions and Synthesis of Derivatives
The reactivity of related piperazine compounds with acetylenecarboxylic acid has been explored to synthesize derivatives such as 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative. These findings highlight the potential of piperazine derivatives in chemical syntheses, offering insights into their hydrolysis reactions, which could be relevant for the study of 1-(4-butylbenzoyl)-4-methylpiperazine derivatives (Y. Iwanami et al., 1964).
Catalysis and Green Chemistry
In the field of catalysis and green chemistry, the use of imidazole-based ionic liquids as catalysts for the synthesis of pyranopyrazoles has been investigated. For instance, 1-butyl-3-methylimidazolium hydroxide ([bmim][OH−]) demonstrated its efficacy as a heterogeneous catalyst in the synthesis of these compounds, emphasizing the potential of piperazine derivatives in facilitating environmentally friendly chemical reactions with high yields and efficient workup methods (Roghayeh Sharifi Aliabadi & Nosrat O. Mahmoodi, 2016).
Environmental Impact and Toxicology
The environmental impact and toxicology of compounds structurally related to 1-(4-butylbenzoyl)-4-methylpiperazine, such as parabens, have been extensively studied. For example, research on the occurrence, fate, and behavior of parabens in aquatic environments revealed their biodegradability and ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental persistence and potential health impacts of widely used compounds, including piperazine derivatives (Camille Haman et al., 2015).
Properties
IUPAC Name |
(4-butylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-5-14-6-8-15(9-7-14)16(19)18-12-10-17(2)11-13-18/h6-9H,3-5,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXMWOQXQSFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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